molecular formula C23H26ClN3O5 B2513203 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide CAS No. 921836-05-7

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide

Cat. No. B2513203
CAS RN: 921836-05-7
M. Wt: 459.93
InChI Key: CEWCIIQFWQSNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H26ClN3O5 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior

Research on benzoxazole compounds, including those with nitrobenzamide functionalities, has explored their electrochemical behaviors. Studies have demonstrated that these compounds can undergo quantitative determination through techniques like differential pulse voltammetry (DPV) and square wave voltametry (SWV), highlighting their potential in electroanalytical applications (Zeybek et al., 2009).

Synthetic Methodologies

The synthesis of complex oxazepine-based compounds has been explored through reactions involving primary sulfonamide groups, which facilitate ring-forming cascades. This method could potentially apply to the synthesis of compounds like 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide, offering routes to novel inhibitors of therapeutically relevant enzymes (Sapegin et al., 2018).

Crystal Engineering

Investigations into crystal engineering have shown how interactions between different functional groups, including nitro and amide, can influence the crystal packing and properties of the resulting materials. Such research is crucial for designing materials with specific physical properties and could be relevant to compounds with similar structural motifs (Saha et al., 2005).

Biological Activity

While the direct biological activity of 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide was not detailed, studies on related compounds provide a foundation for understanding potential pharmacological applications. Research on dibenz[b,f]pyrazolo[1,5-d][1,4]oxazepines, for example, has revealed methodologies for constructing rare heterocyclic systems, which could be applied to the development of new therapeutic agents (Sapegin et al., 2012).

properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5/c1-14(2)9-10-26-18-8-6-16(12-20(18)32-13-23(3,4)22(26)29)25-21(28)15-5-7-17(24)19(11-15)27(30)31/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCIIQFWQSNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide

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